molecular formula C22H22F3N3O2 B2681530 5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574594-79-8

5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2681530
CAS No.: 1574594-79-8
M. Wt: 417.432
InChI Key: NBDUCGYFFAKBGL-UHFFFAOYSA-N
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Description

5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway. This compound demonstrates high efficacy in suppressing the constitutive phosphorylation of JAK2 and its downstream substrate STAT5 , making it a valuable pharmacological tool for investigating pathogenesis driven by hyperactive JAK-STAT signaling. Its primary research value lies in the exploration of myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis, where JAK2 mutations are a hallmark oncogenic driver . Furthermore, due to the role of JAK2 in cytokine receptor signaling, this inhibitor is also applicable in immunology research for dissecting signaling pathways in immune cell proliferation, differentiation, and inflammatory responses. The compound's specific scaffold is designed for enhanced selectivity, helping researchers minimize off-target effects and more accurately delineate the functional consequences of JAK2 inhibition in complex biological systems.

Properties

IUPAC Name

5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2/c1-2-27-18-12-14(9-10-17(18)21(30)28-11-4-3-8-19(27)28)20(29)26-16-7-5-6-15(13-16)22(23,24)25/h5-7,9-10,12-13,19H,2-4,8,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDUCGYFFAKBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the ethyl group or the pyrido[2,1-b]quinazoline core using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel materials.

Biology

In biological research, 5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Pyrido-Quinazoline Analogs

N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide ()
  • Structural Difference : The phenyl substituent here is 3,4-dimethoxy (electron-donating groups) instead of 3-trifluoromethyl (electron-withdrawing).
  • Binding Affinity: Electron-donating groups may alter interactions with hydrophobic binding pockets. Metabolic Stability: Methoxy groups are prone to demethylation, whereas -CF₃ is metabolically resistant .
Other Analogs with Variable Substituents ()

Compounds such as 846583-90-2 (ethyl ester with a propenoyl group) and 846584-21-2 (cyano-substituted derivative) highlight substituent diversity. Key comparisons:

  • Functional Groups: Propenoyl (electron-deficient) vs. cyano (polar) vs. trifluoromethyl (lipophilic).
  • Biological Implications: Cyano groups may enhance target selectivity, while ester groups could improve prodrug activation.

NMR Spectral Analysis of Structural Modifications ()

A study comparing rapamycin analogs (compounds 1 and 7) via NMR revealed that substituents in regions A (positions 39–44) and B (positions 29–36) caused distinct chemical shifts. For the target compound:

  • The -CF₃ group would likely induce unique shifts in regions analogous to A/B, altering the chemical environment of nearby protons.
  • Such shifts could differentiate it from analogs with methoxy or cyano groups, aiding in structural characterization .

Lumping Strategy for Modeling Similar Compounds ()

The lumping strategy groups compounds with shared cores but varying substituents. However, the target compound’s -CF₃ group may necessitate exclusion from lumped categories due to its distinct properties:

  • Reactivity : -CF₃’s electronegativity may lead to unique reaction pathways.
  • Physicochemical Behavior : Higher lipophilicity (logP) compared to methoxy or hydroxy analogs.

Data Table: Key Properties of Analogs vs. Target Compound

Property Target Compound (-CF₃) 3,4-Dimethoxy Analog () Cyano Analog ()
Substituent Electronic Effect Electron-withdrawing Electron-donating Polar
logP (Predicted) ~3.8 ~2.5 ~2.0
Aqueous Solubility Low Moderate Moderate-High
Metabolic Stability High Moderate (demethylation risk) Moderate

Biological Activity

5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyridoquinazolines and is characterized by the presence of a trifluoromethyl group, which enhances its chemical reactivity and biological activity. The molecular formula is C19H20F3N3OC_{19}H_{20}F_3N_3O with a molecular weight of approximately 373.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in cell signaling pathways. For instance:

  • Tyrosine Kinases : The compound has been shown to inhibit tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation.
  • Protein Phosphatases : It may also affect protein phosphatases, thereby influencing signal transduction pathways related to cell proliferation and apoptosis .

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Biological Activity Effect Reference
AntitumorInhibits cancer cell growth
AntimicrobialEffective against bacteria
AntifungalInhibits fungal growth
Enzyme InhibitionTyrosine kinase inhibition

Case Studies

  • Antitumor Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics such as penicillin and ampicillin .
  • Antifungal Properties : Research indicated that this compound effectively inhibited the growth of several fungal species, including Candida albicans and Aspergillus niger. Its antifungal activity was comparable to established antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of the compound. Studies have shown that modifications in the aromatic ring can lead to variations in potency and selectivity against different biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5aH-pyrido[2,1-b]quinazoline derivatives?

  • Methodological Answer : Multi-step synthesis is typically employed, starting with cyclization reactions to form the pyrido-quinazoline core. Key steps include:

  • Core Formation : Cyclocondensation of ethyl 3-aminobenzoate derivatives with cyclohexenone analogs under reflux in acetic acid/acetic anhydride (1:1) to generate the hexahydroquinazoline scaffold .
  • Trifluoromethylphenyl Incorporation : Coupling the core with 3-(trifluoromethyl)aniline via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
  • Purity Control : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (>95% purity) .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To verify substituent positions (e.g., trifluoromethylphenyl integration at δ 7.4–7.6 ppm) and hexahydro ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ with <2 ppm error) .
  • X-ray Crystallography : If single crystals are obtainable, to resolve stereochemistry and confirm boat/flattened-chair conformations in the hexahydro ring .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer : Prioritize target-agnostic screens:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, PI3K) due to the quinazoline core’s affinity for ATP-binding pockets .
  • Cytotoxicity Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility/Permeability : Employ shake-flask (logP) and PAMPA assays to assess druggability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., ethyl → cyclohexyl at position 5; trifluoromethyl → nitro at the phenyl ring) .
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic fields with bioactivity data .
  • Molecular Docking : Map interactions with targets (e.g., quinazoline-binding kinases) using AutoDock Vina or Schrödinger .

Q. What strategies resolve contradictions in bioassay data across different experimental models?

  • Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity in 3D spheroid models if 2D monolayer results are inconsistent .
  • Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify confounding interactions .
  • Metabolite Analysis : Use LC-MS to rule out prodrug activation artifacts in specific cell lines .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to forecast absorption, CYP450 inhibition, and hERG liability .
  • Free Energy Perturbation (FEP) : Simulate modifications (e.g., fluorination) to enhance binding affinity while minimizing logP increases .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate solubility, protein binding, and tissue distribution data for in vivo extrapolation .

Q. What interdisciplinary approaches enhance mechanistic understanding of this compound’s activity?

  • Methodological Answer :

  • Chemical Biology : Use photoaffinity labeling (e.g., diazirine tags) to isolate target proteins from cell lysates .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution if crystallization fails .
  • Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathways (e.g., apoptosis, DNA repair) .

Q. How should researchers address low yields in the final amidation step?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based (e.g., Xantphos/Pd(OAc)₂) or organocatalysts for Buchwald-Hartwig-type couplings .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 h reflux) while improving yield .
  • Solvent Optimization : Replace DMF with DMA or NMP to minimize side reactions .

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